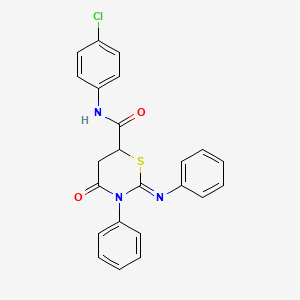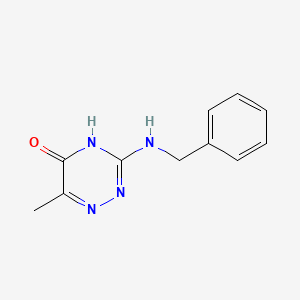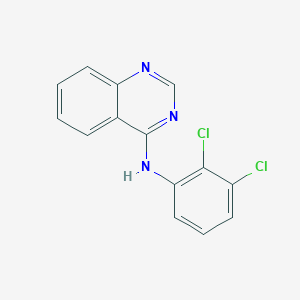![molecular formula C20H14N4O2S B11622837 (3Z)-1-ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11622837.png)
(3Z)-1-ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-1-éthyl-3-(6-oxo-2-phényl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidène)-1,3-dihydro-2H-indol-2-one est un composé hétérocyclique complexe. Il appartient à la famille des thiazolo[3,2-b][1,2,4]triazoles, connue pour ses diverses activités biologiques. La structure unique de ce composé en fait une molécule importante pour diverses applications de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse des thiazolo[3,2-b][1,2,4]triazoles peut être réalisée par plusieurs méthodes :
Réactions de condensation : La réaction de condensation des triazolethiones avec les composés α-halogéno-méthylcarbonylés est une méthode primaire.
Annulation de liaisons multiples ou de cycles thiiranes : Cette méthode implique la formation de thiazolo[3,2-b][1,2,4]triazoles par l’annulation de liaisons multiples ou de cycles thiiranes.
Fonctionnalisation C–H de la partie thiazole : Cette approche implique la fonctionnalisation de la partie thiazole pour construire de nouveaux dérivés de thiazolo[3,2-b][1,2,4]triazole.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les voies de synthèse mentionnées ci-dessus peuvent être mises à l’échelle pour des applications industrielles avec une optimisation appropriée des conditions de réaction et des processus de purification.
Analyse Des Réactions Chimiques
Types de réactions
Réduction : Les réactions de réduction peuvent conduire à l’élimination d’atomes d’oxygène ou à l’addition d’atomes d’hydrogène.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des amines.
Applications de recherche scientifique
(3Z)-1-éthyl-3-(6-oxo-2-phényl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidène)-1,3-dihydro-2H-indol-2-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé présente des activités antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Il a des applications thérapeutiques potentielles en raison de ses activités biologiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Applications De Recherche Scientifique
(3Z)-1-ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec diverses cibles moléculaires et voies. Par exemple, il peut inhiber des enzymes ou des récepteurs spécifiques, ce qui conduit aux effets biologiques observés. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazolo[3,2-b][1,2,4]triazoles : Ces composés partagent une structure de base similaire et présentent diverses activités biologiques.
Thiazolo[3,2-a]pyrimidines : Ces composés ont également un cycle thiazole fusionné avec un autre hétérocycle et présentent des activités biologiques significatives.
Pyrano[2,3-d]thiazoles : Ces composés contiennent un cycle thiazole fusionné avec un cycle pyrane et sont connus pour leurs propriétés médicinales.
Unicité
(3Z)-1-éthyl-3-(6-oxo-2-phényl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidène)-1,3-dihydro-2H-indol-2-one est unique en raison de son arrangement structurel spécifique, qui confère des activités biologiques et une réactivité chimique distinctes. Sa combinaison de parties thiazole, triazole et indole en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C20H14N4O2S |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H14N4O2S/c1-2-23-14-11-7-6-10-13(14)15(18(23)25)16-19(26)24-20(27-16)21-17(22-24)12-8-4-3-5-9-12/h3-11H,2H2,1H3/b16-15- |
Clé InChI |
LXUVXBRPKHDHTP-NXVVXOECSA-N |
SMILES isomérique |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3)/C1=O |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622756.png)
![diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622771.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B11622777.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622791.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622797.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622798.png)
![(3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622802.png)
![Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate](/img/structure/B11622814.png)
![3-(5-{(Z)-[5-(3-bromo-4-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11622816.png)

![ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}piperazine-1-carboxylate](/img/structure/B11622827.png)
![5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11622829.png)
